molecular formula C16H12FN3O B2622204 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide CAS No. 2415620-77-6

3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide

Cat. No.: B2622204
CAS No.: 2415620-77-6
M. Wt: 281.29
InChI Key: VQRJPSGLMRIQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is a synthetic small molecule featuring a quinoline carboxamide core, a structure recognized as a versatile scaffold in medicinal chemistry and drug discovery . This compound is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.Quinoline carboxamide derivatives are investigated for their potential to modulate central nervous system targets. Structurally similar compounds have been developed as potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5), which is a prominent target for disorders such as levodopa-induced dyskinesia, Fragile X syndrome, and neuropathic pain . The quinoline moiety, in particular, is a privileged structure in drug design due to its ability to confer favorable pharmacological properties .Beyond neuroscience, quinoline carboxamides are explored in oncology research. Certain analogues have demonstrated efficacy as antagonists of the P2X7 receptor (P2X7R), a key mediator in the tumor microenvironment that is overexpressed in various cancers, including those of the breast, prostate, and colon . By inhibiting this receptor, these small molecules can induce apoptotic cell death and exhibit anti-proliferative effects in cellular models, positioning them as promising leads for anticancer drug development . Researchers can utilize this high-quality compound for in vitro target validation, high-throughput screening, and structure-activity relationship (SAR) studies to further elucidate its specific mechanism of action and therapeutic potential.

Properties

IUPAC Name

3-fluoro-5-methyl-N-quinolin-5-ylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O/c1-10-8-12(17)15(19-9-10)16(21)20-14-6-2-5-13-11(14)4-3-7-18-13/h2-9H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRJPSGLMRIQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NC2=CC=CC3=C2C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Case Studies

A pivotal study demonstrated that QN523 treatment significantly increased the expression of genes such as HSPA5, DDIT3, TRIB3, and ATF3, implicating it in the modulation of stress response mechanisms . In vivo studies further confirmed its efficacy in pancreatic cancer xenograft models, highlighting its potential as a novel therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The fluorine atom in QN523 plays a critical role in enhancing its biological activity. Studies have shown that modifications to the quinoline scaffold can significantly affect the compound's potency. For instance, replacing the 5-methyl group with other substituents often resulted in decreased cytotoxicity, underscoring the importance of specific structural features for maintaining activity .

Data Table: Potency Comparison

CompoundIC50 (μM)Cancer Cell Line
QN5230.11MIA PaCa-2
Gemcitabine0.10MIA PaCa-2
Pyridine Analog>10Various
Quinoline Analog>10Various

Clinical Implications

Given the lack of effective treatments for certain cancers like pancreatic cancer, compounds like QN523 represent a promising avenue for drug development. The unique mechanism of action involving stress response and autophagy pathways may provide new therapeutic strategies for resistant cancer types .

Regulatory Considerations

As research progresses towards clinical trials, regulatory considerations will be paramount. The compound’s safety profile and pharmacokinetic properties will need thorough evaluation to ensure its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, making it a potent inhibitor in biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridine Core

The pyridine-2-carboxamide scaffold is versatile, with substituents critically influencing molecular properties. Key analogs include:

BF22041 (3-Fluoro-5-methyl-N-(5-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide)
  • Structural Differences: Replaces the quinoline group with a 5-methylthiazole ring.
  • Implications: Molecular Weight: 251.28 g/mol (vs. ~315.3 g/mol for the target compound, estimated based on constituent atoms). Heterocyclic Impact: Thiazole’s smaller size and sulfur atom may alter electronic properties and solubility compared to quinoline’s aromatic system . Bioactivity: Thiazole-containing analogs often exhibit improved solubility but reduced target affinity compared to quinoline derivatives due to weaker π-stacking .
3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3, )
  • Structural Differences: Features a thienopyridine core with styryl groups (4,6-distyryl) and a 4-chlorophenylamide.
  • Electron-Withdrawing Effects: The 4-chloro substituent may enhance binding to electron-rich targets compared to fluorine .

Heterocyclic Amine Modifications

The choice of heterocyclic amine attached to the carboxamide significantly impacts molecular interactions:

Compound Name Heterocyclic Amine Key Properties
Target Compound Quinolin-5-yl Enhanced π-π stacking; higher molecular weight
BF22041 () 5-Methylthiazol-2-yl Improved solubility; lower steric bulk
C20H23FN6O () Imidazo[1,2-a]pyridine Increased rigidity; potential for dual-target binding
  • Quinoline vs. Thiazole: Quinoline’s extended aromatic system improves target affinity in kinase inhibitors, while thiazole’s sulfur atom may enhance metabolic stability .

Fluorine and Methyl Substituent Trends

  • Fluorine at Position 3 : Present in both the target compound and BF22041, fluorine reduces metabolic degradation by blocking cytochrome P450 oxidation sites .

Biological Activity

3-Fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a quinoline moiety and a fluorine atom, contributing to its unique pharmacological properties. The structural formula is represented as follows:

C13H10FN3O\text{C}_{13}\text{H}_{10}\text{F}\text{N}_3\text{O}

Cytotoxicity and Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline-based compounds exhibit significant cytotoxicity against various cancer cell lines. Specifically, QN523 , a compound closely related to 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide, showed potent in vitro activity with an IC50 value of 0.11 µM in MIA PaCa-2 pancreatic cancer cells .

The mechanism underlying the cytotoxic effects involves the induction of cellular stress responses and autophagy. Treatment with QN523 resulted in elevated expression levels of genes associated with stress response pathways, such as HSPA5, DDIT3, and ATF3, indicating that these pathways play a crucial role in mediating its anticancer effects . Additionally, autophagy-related genes like WIPI1 and MAP1LC3B were also upregulated, suggesting that autophagy may be a significant mechanism through which these compounds exert their effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In studies assessing various pyridine derivatives, compounds similar to 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide demonstrated moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various bacterial strains .

Case Studies

  • Pancreatic Cancer Model : In vivo studies using pancreatic cancer xenografts revealed that QN523 significantly inhibited tumor growth compared to control groups. The compound's efficacy was further validated through RNA sequencing, which showed transcriptional alterations consistent with stress response activation .
  • Antimicrobial Testing : A series of pyridine derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing that some analogs exhibited promising antibacterial activity with MIC values comparable to standard antibiotics .

Research Findings Summary

Study Compound Cell Line/Organism IC50/MIC Values Mechanism
QN523MIA PaCa-2 (pancreatic cancer)0.11 µMInduction of stress response and autophagy
VariousS. aureus, E. coli4.69 - 22.9 µMAntibacterial activity

Q & A

Q. What are the recommended synthetic routes for 3-fluoro-5-methyl-N-(quinolin-5-yl)pyridine-2-carboxamide, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via a multi-step route involving: (i) Fluorination of pyridine precursors using agents like DAST (diethylaminosulfur trifluoride) for introducing the fluorine substituent. (ii) Coupling the fluorinated pyridine intermediate with quinoline-5-amine via carboxamide bond formation using EDCI/HOBt or other coupling reagents. Purity validation requires HPLC (≥98% purity threshold) and LC-MS for molecular weight confirmation . Crystallography or NMR (1H/13C/19F) is recommended for structural verification, with attention to fluorine chemical shifts (~-120 to -130 ppm for aromatic F) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :
  • 19F NMR : Essential for confirming fluorine substitution and detecting decomposition (e.g., defluorination).
  • 1H-13C HMBC : Maps coupling between the quinoline NH and pyridine carbonyl group.
  • X-ray crystallography : Resolves spatial orientation of the fluoro-methyl-pyridine moiety relative to the quinoline ring, critical for SAR studies .
    Stability studies should include thermal gravimetric analysis (TGA) and accelerated degradation under acidic/basic conditions to identify hydrolytic vulnerabilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core modifications : Replace the quinoline ring with isoquinoline () or naphthyridine to assess π-π stacking efficiency.
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) at the pyridine 5-position to enhance metabolic stability .
  • Fluorine positioning : Compare 3-fluoro vs. 4-fluoro analogs (see ) to evaluate halogen bonding interactions with target proteins.
    Use molecular docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., kinase inhibition) to correlate structural changes with activity .

Q. How should conflicting data on this compound’s solubility and bioavailability be resolved?

  • Methodological Answer :
  • Solubility contradictions : Use dynamic light scattering (DLS) to differentiate between true solubility and colloidal aggregation. Test in buffers with varying pH (1.2–7.4) and surfactants (e.g., Tween-80) .
  • Bioavailability discrepancies : Conduct parallel artificial membrane permeability assays (PAMPA) and in vivo PK studies in rodent models. Compare logP values (calculated vs. experimental) to identify lipophilicity-driven inconsistencies .

Q. What strategies mitigate off-target binding observed in kinase inhibition assays?

  • Methodological Answer :
  • Selectivity screening : Use panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits.
  • Structural tweaks : Introduce steric hindrance (e.g., methyl groups at pyridine C4) or modify the carboxamide linker to a sulfonamide (see ) for selectivity .
  • Cryo-EM/X-ray co-crystallization : Resolve binding modes with off-target kinases to guide rational design .

Key Research Challenges and Solutions

  • Synthetic Yield Optimization : Low yields in fluorination steps can be addressed using flow chemistry with precise temperature control (-78°C) .
  • Metabolite Identification : Use H/D exchange MS to track defluorinated metabolites in hepatic microsome assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.